
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Overview
Description
3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one, commonly referred to as AMP-1, is an organic compound with a variety of applications in scientific research. It is a heterocyclic compound composed of nitrogen, oxygen, and carbon atoms, and is used in a variety of experiments due to its unique properties. This compound is used in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and in medical research.
Scientific Research Applications
Synthesis and Antibacterial Activities
Compounds related to 1,3,4-oxadiazole derivatives, including those containing aminomethyl groups and various moieties, have been synthesized and evaluated for their antibacterial activities. For instance, the synthesis of 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety has shown potential in addressing bacterial infections due to their significant antibacterial properties. These compounds were synthesized through the Mannich reaction and cyclization of hydrazones, and their structures were confirmed through spectral data and elemental analyses (Hui et al., 2002).
Antimicrobial and Antioxidant Properties
Further research into 1,3,4-oxadiazole derivatives, including those bearing the 6-methylpyridine moiety, has been conducted to explore their antimicrobial and antioxidant activities. New series of these derivatives were synthesized, characterized by various spectroscopic techniques, and evaluated for their biological activities. Some of these compounds showed promising antimicrobial activity and potential as inhibitors of specific enzymes, highlighting their significance in drug discovery and development (Shyma et al., 2013).
Corrosion Inhibition for Mild Steel
The application of 1,3,4-oxadiazole derivatives extends beyond biological activities to include corrosion inhibition. Certain derivatives have been synthesized and assessed for their ability to inhibit corrosion of mild steel in acidic environments. These studies involve gravimetric, electrochemical, and surface analysis techniques to evaluate the protective capabilities of these compounds, revealing their potential as corrosion inhibitors (Ammal et al., 2018).
Energetic Materials and Insensitive Munitions
The exploration of 1,3,4-oxadiazole derivatives has also extended into the field of energetic materials. Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for applications in insensitive energetic materials. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them suitable for safer munitions (Yu et al., 2017).
properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-13-4-2-3-6(9(13)14)8-11-7(5-10)15-12-8/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHBLVUXPDBHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)



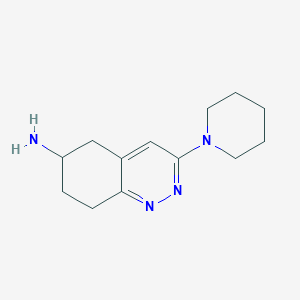
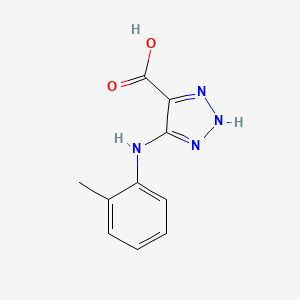
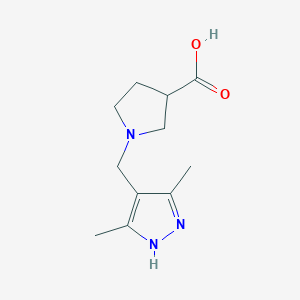
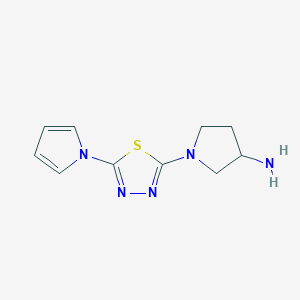
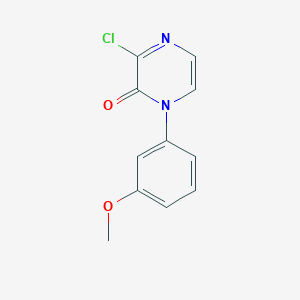

![7-Phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478595.png)
![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)
![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)